molecular formula C8H10BrNO B2996375 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole CAS No. 878204-50-3

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole

Cat. No.: B2996375
CAS No.: 878204-50-3
M. Wt: 216.078
InChI Key: PDPNJUCAENRVGW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole is a substituted oxazole derivative characterized by a bromomethyl group at position 4, a cyclopropyl substituent at position 5, and a methyl group at position 2. Oxazole rings are five-membered heterocycles containing one oxygen and one nitrogen atom, making them versatile scaffolds in medicinal chemistry and materials science. The bromomethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution), while the cyclopropyl moiety contributes steric and electronic effects that influence the compound’s stability and interactions .

Properties

IUPAC Name

4-(bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-7(4-9)8(11-10-5)6-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPNJUCAENRVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CBr)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878204-50-3
Record name 4-(bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 5-cyclopropyl-3-methyl-1,2-oxazole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups such as amines, thiols, or hydroxyl groups, depending on the reagents used .

Scientific Research Applications

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole with structurally related compounds from the evidence:

Compound Name Heterocycle Core Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1,2-Oxazole 4-(BrCH₂), 5-cyclopropyl, 3-CH₃ C₈H₉BrN₂O 229.08 (calculated) Cyclopropyl group enhances ring strain; bromomethyl enables alkylation.
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole 1,2-Oxazole 5-(BrCH₂), 3-(4-CH₃-C₆H₄) C₁₁H₁₀BrN₂O 282.12 Aromatic substituent increases π-stacking potential; lacks cyclopropane.
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 5-(4-BrCH₂-C₆H₄), 3-CH₃ C₁₀H₉BrN₂O 253.10 Oxadiazole core improves metabolic stability; bromophenyl enhances lipophilicity.
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-(3-Br-C₆H₄), 5-CH₃ C₉H₇BrN₂O 239.07 Bromophenyl group directs electrophilic substitution; smaller molecular weight.

Physicochemical Properties

  • IR Spectroscopy :

    • C-Br stretches in bromomethyl-substituted compounds appear at 533–561 cm⁻¹ (e.g., 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ).
    • Cyclopropyl C-H stretches (sp³ hybridized) typically occur near 2980–3087 cm⁻¹ , distinct from aromatic C-H stretches .
  • NMR Spectroscopy :

    • Bromomethyl protons (CH₂Br) resonate at δ 4.3–4.7 ppm (quartet, J = 6–8 Hz).
    • Cyclopropyl protons appear as a multiplet between δ 0.5–2.0 ppm , depending on substitution pattern .
  • Mass Spectrometry :

    • Molecular ion peaks (M⁺ or [M+H]⁺) align with calculated weights (e.g., m/z 253 for 5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole ).

Biological Activity

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C8_{8}H10_{10}BrN1_{1}O1_{1}, with a molecular weight of approximately 217.08 g/mol. The compound features a bromomethyl group and a cyclopropyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The oxazole ring may participate in hydrogen bonding and π-π interactions, enhancing its affinity for biological targets.

Anticancer Activity

The anticancer potential of oxazole derivatives is well-documented. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines. For example, a study highlighted the anticancer activity of oxazole sulfonamides that inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Although specific studies on this compound are scarce, its structural analogs suggest potential in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its activity include:

  • Substitution Patterns : Variations in the bromomethyl and cyclopropyl groups can significantly alter potency and selectivity.
  • Oxazole Ring Modifications : Substituents on the oxazole ring may enhance interactions with target proteins.
CompoundActivity TypeObserved Effects
This compoundAntimicrobialPotential inhibition of bacterial growth
Similar OxazolesAnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Anticancer Evaluation : A series of oxazole derivatives were tested against various cancer cell lines, showing significant growth inhibition at low micromolar concentrations. Compounds with a cyclopropyl group often exhibited enhanced metabolic stability and selectivity .
  • Enzyme Inhibition Studies : Research on related compounds demonstrated that modifications in the oxazole structure could lead to potent inhibitors of key enzymes involved in metabolic pathways relevant to cancer progression .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole, and what are critical reaction parameters?

  • Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous brominated heterocycles (e.g., 4-(Bromomethyl)-5-methyl-3-phenylisoxazole) are synthesized via nucleophilic substitution or cyclization reactions. Key parameters include:
  • Reagent stoichiometry: Ensuring precise molar ratios of brominating agents (e.g., NBS or PBr₃) to precursor alcohols.
  • Reaction time/temperature: Reflux conditions (e.g., 4–6 hours at 70–80°C) to achieve optimal yield .
  • Catalysts: Use of acid catalysts (e.g., glacial acetic acid) to facilitate cyclization, as seen in triazole synthesis .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromomethyl and cyclopropyl groups). For example, a singlet at δ ~2.48 ppm may indicate methyl groups adjacent to electronegative atoms .
  • Infrared Spectroscopy (IR): Peaks at ~563 cm⁻¹ (C-Br stretch) and ~1527 cm⁻¹ (C=N/C-O) help validate functional groups .
  • Melting Point (mp): Cross-referencing experimental mp values (e.g., 72–114°C for analogous brominated oxazoles) with literature ensures purity .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of the oxazole core in cross-coupling reactions?

  • Methodological Answer: The bromomethyl group serves as a versatile electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Challenges include:
  • Steric hindrance: The cyclopropyl substituent may reduce accessibility to the bromomethyl site, necessitating bulky ligands (e.g., XPhos) or elevated temperatures .
  • Competing side reactions: Base-sensitive oxazole rings may decompose under strong basic conditions; thus, milder bases (e.g., K₂CO₃) are recommended .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer:
  • Multi-technique validation: Combine NMR, IR, and elemental analysis to resolve ambiguities. For instance, discrepancies in NH proton signals in NMR may require IR confirmation of hydrogen bonding .
  • Computational modeling: Density Functional Theory (DFT) simulations can predict NMR/IR spectra for comparison with experimental data.
  • Crystallography: Single-crystal X-ray diffraction (if feasible) provides definitive structural confirmation .

Q. How can researchers functionalize the cyclopropyl substituent without ring-opening?

  • Methodological Answer:
  • Selective reaction conditions: Use low-temperature (<0°C) electrophilic substitutions (e.g., nitration) to minimize strain-induced ring-opening.
  • Protecting groups: Temporarily shield the cyclopropane (e.g., via silylation) during transformations of other functional groups .

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